molecular formula C16H20 B14178975 1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene CAS No. 928779-25-3

1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene

Cat. No.: B14178975
CAS No.: 928779-25-3
M. Wt: 212.33 g/mol
InChI Key: YYPIIRSUSNLTOR-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene is a polycyclic hydrocarbon with the molecular formula C₁₄H₁₈ It is a saturated derivative of anthracene, where the aromatic rings are fully hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene can be synthesized through several methods. One common approach involves the hydrogenation of anthracene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. The reaction typically proceeds as follows: [ \text{C}{14}\text{H}{10} + 4\text{H}2 \rightarrow \text{C}{14}\text{H}_{18} ]

Industrial Production Methods

In an industrial setting, the hydrogenation process is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene exerts its effects depends on its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6,7,8-Octahydroanthracene: A similar compound with a fully hydrogenated anthracene structure.

    1,2,3,4,5,6,7,8-Octahydro-1,4-methanoanthracene: Another derivative with a similar structure but different functional groups.

Uniqueness

1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene is unique due to its specific hydrogenation pattern and the presence of the ethano bridge, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

928779-25-3

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),3,9-triene

InChI

InChI=1S/C16H20/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h9-12H,1-8H2

InChI Key

YYPIIRSUSNLTOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C4CCC3CC4

Origin of Product

United States

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